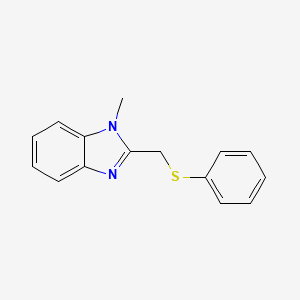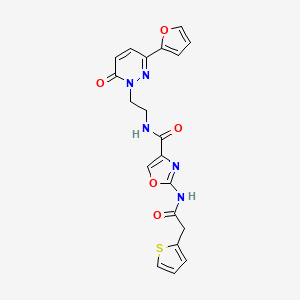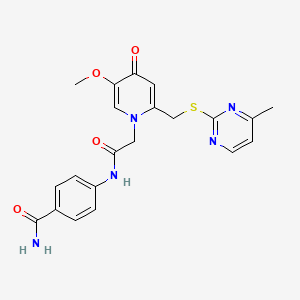![molecular formula C20H19FN2O4 B2974174 2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 941973-21-3](/img/structure/B2974174.png)
2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one, also known as TFPMP, is a pyridazinone derivative that has been extensively studied for its potential use in various scientific research applications. TFPMP has shown promising results in several studies, making it a valuable compound for further research.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
The compound and its derivatives demonstrate significant potential in biomedical research, particularly in cancer treatment and imaging. For instance, some derivatives have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties. Specifically, certain derivatives showed inhibitory effects on cancer cell viability and exhibited potential as antiangiogenic agents against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015). Additionally, compounds related to this structure have been explored for their utility in imaging, such as in the synthesis of radiolabeled compounds for dopamine D4 receptors, potentially contributing to the field of neurology and diagnostic imaging (Eskola et al., 2002).
Synthetic Chemistry and Material Science
In synthetic chemistry, the structure of "2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one" serves as a versatile precursor for the synthesis of a wide array of heterocyclic systems. Its fluorophenyl and trimethoxyphenyl groups provide unique reactivity that has been exploited to create novel compounds with potential applications in material science and organic electronics. For example, the synthesis of polyheterocyclic compounds exhibiting unique optical properties suggests their suitability as fluorescent probes for aqueous systems, contributing to advancements in fluorescence-based technologies (Park et al., 2015).
Advanced Material Applications
The photophysical properties of derivatives related to "2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one" indicate their potential in advanced material applications. These properties are particularly relevant in the development of novel fluorescent materials for sensing and imaging applications. The ability of these compounds to act as fluorescent pH sensors or chemosensors for detecting organic vapors showcases their versatility beyond traditional pharmaceutical applications and opens up new avenues in sensor technology and materials science (Yang et al., 2013).
Wirkmechanismus
Target of action
The compound contains a trimethoxyphenyl group, which is known to serve as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Biochemical pathways
The trimethoxyphenyl group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the trimethoxyphenyl moiety has been determined to decrease the biological activity of such analogs .
Result of action
Compounds containing the trimethoxyphenyl group have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-7-8-19(24)23(22-16)12-13-5-4-6-15(21)9-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYZOMCRWUZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2974092.png)
![2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile](/img/structure/B2974093.png)
![Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate](/img/structure/B2974094.png)


![2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2974099.png)
![3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2974100.png)



![4-({4',5-difluoro-[1,1'-biphenyl]-2-yl}sulfamoyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2974106.png)
![3-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B2974107.png)

![4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2974113.png)